N-(4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
“N-(4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a nitrophenyl group, a phenyl group, and a carboxamide group, all of which are common in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes, including alkylation and nitration reactions . Precise control over reaction parameters is crucial for the successful synthesis of complex acetamides .
Molecular Structure Analysis
The molecular structure of similar compounds reveals the significance of intramolecular interactions. For instance, the crystal structure of related compounds shows stereogenic centers and intramolecular hydrogen bonding, which influence the overall molecular conformation .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to a variety of products, depending on the reaction conditions. For example, the reaction of N-bromoacetamide in the presence of a catalytic amount of sodium acetate results in addition and substitution reactions .
Physical and Chemical Properties Analysis
The physical properties of compounds like the one are influenced by their molecular structure. For example, the crystal structure of related compounds provides insights into the arrangement of molecules in the solid state, which affect the compound’s physical properties.
Safety and Hazards
While specific safety data for “N-(4-nitrophenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is not available, compounds with similar functional groups can pose hazards. For example, 4-Nitrophenol is considered hazardous and can cause severe skin burns, eye damage, and may cause damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-phenyloxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17(19-15-6-8-16(9-7-15)20(22)23)18(10-12-24-13-11-18)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRGGXMQORJDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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